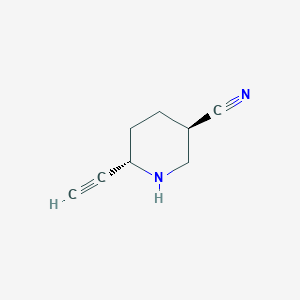
TITANIUM OXYSULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium oxysulfate is an inorganic compound composed of the elements titanium, oxygen and sulfur. It is a white, powdery substance with a melting point of 651°C and a boiling point of 1,200°C. This compound has a variety of uses in the fields of science and industry, including applications in catalysis, corrosion protection, and drug delivery.
Scientific Research Applications
Applications in Medicine
Titanium dioxide nanoparticles (TiO2 NPs) have shown significant potential in medical therapies, especially in photodynamic therapy (PDT) for treating maladies ranging from psoriasis to cancer. Their ability to produce reactive oxygen species (ROS) upon UV light illumination in aqueous media makes them suitable for inducing cell death in malignant tumors and for the photodynamic inactivation of antibiotic-resistant bacteria. These nanoparticles, both in pure form and as composites, serve as efficient photosensitizers in PDT (Ziental et al., 2020).
Environmental Photocatalytic Applications
TiO2 is pivotal in environmental applications due to its exceptional chemical and physical properties. It plays a crucial role in water and wastewater treatment as a photocatalyst under UV light, with efforts to enhance its activity under visible light through various modifications. These modifications aim to increase TiO2's effectiveness in breaking down pollutants, offering a promising approach for environmental remediation (Daghrir, Drogui, & Robert, 2013).
Preserving Architectural Stone Surfaces
TiO2-based nanocoatings are used to develop smart products for preserving the visual aspect of building components through their photocatalytic function. These multifunctional nanocoatings, which include self-cleaning, de-polluting, and biocidal properties, are applied on architectural stone surfaces to protect them against various degrading agents, such as pollution and microorganisms (Munafò, Goffredo, & Quagliarini, 2015).
Biomedical Engineering
In biomedical engineering, TiO2 nanostructures, particularly nanotubes, have been explored for their ability to enhance osseointegration and interact positively with biological tissues. These nanostructures facilitate cell adhesion, growth, and differentiation, making them highly beneficial for implant materials and other medical applications (Kulkarni et al., 2015).
Mechanism of Action
Target of Action
Titanium Oxysulfate (TiOSO4) primarily targets the process of synthesizing Titanium Dioxide (TiO2) from ilmenite . TiO2 is a compound with various strategic applications, including dye-sensitized solar cells, photocatalysts, and water splitting .
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of TiO2 . The process entails the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid, which precipitates the Fe while retaining the Ti in solution . This is followed by dilution or heating of the Ti sulfate solution to precipitate the pure form of TiO2 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the conversion of ilmenite into TiO2 . This process involves a hydrothermal reaction, water leaching at 40 °C, and sulfuric acid leaching with two different concentrations of 3 and 18 M at 90 °C . The effectiveness of these treatments is noticeable as the grain size becomes smaller after water and acid leaching .
Result of Action
The result of this compound’s action is the successful synthesis of TiO2, which is useful for various strategic applications . It can also be used in the synthesis of freeze-dried titania foams, and WO3-loaded TiO2 photocatalyst applicable for the oxidation of trans-ferulic acid to vanillin .
Action Environment
The action environment significantly influences the efficacy and stability of this compound. For instance, increasing the sulfuric acid concentration up to 18 M provides a more stable TiOSO4 solution for the purpose of TiO2 formation . Furthermore, the reaction time during the hydrothermal process also impacts the concentration of titanium element in the filtrate .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of titanium oxysulfate can be achieved through the reaction of titanium dioxide with sulfuric acid.", "Starting Materials": [ "Titanium dioxide", "Sulfuric acid", "Water" ], "Reaction": [ "Mix titanium dioxide and sulfuric acid in a reaction vessel", "Heat the mixture to a temperature of 150-200°C", "Add water to the mixture to form a slurry", "Filter the slurry to obtain the titanium oxysulfate product", "Wash the product with water to remove any impurities", "Dry the product at a temperature of 100-120°C" ] } | |
| 123334-00-9 | |
Molecular Formula |
O5STi |
Molecular Weight |
159.93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)




